Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate
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Overview
Description
“Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate” is also known as Rivaroxaban . It is an orally active, direct factor Xa (FXa) inhibitor developed by Bayer and approved by the United States Food and Drug Administration (USFDA) in July 2011 under the trade name of Xarelto . It is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
The synthesis of Rivaroxaban involves the condensation of 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one hydrochloride with alternate synthon 4-nitrophenyl 5-chlorothiophene-2-carboxylate in dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The process avoids the use of hazardous chemicals, critical operations, and tedious work-ups .Molecular Structure Analysis
The molecular structure of Rivaroxaban was clarified through X-ray crystallography . The interaction of the neutral ligand chlorothiophene in the S1 subsite allows for the combination of good oral bioavailability and high potency .Chemical Reactions Analysis
The key components of the process involve the synthesis of 4-(4-aminophenyl)-3-morpholinone using easily available inexpensive nitro aniline . Potential impurities arise during the reaction at various stages and carry-over impurities from starting materials were controlled selectively by designing reaction conditions and tuning the crystallization parameters .Physical and Chemical Properties Analysis
Rivaroxaban contains not less than 98.0% and not more than 102.0% of rivaroxaban (C19H18ClN3O5S), calculated on the anhydrous basis .Scientific Research Applications
Enzymatic Oxidation and Substrate Versatility
The study by Colby, Stirling, and Dalton (1977) highlights the enzymatic oxidation capabilities of methane mono-oxygenase from Methylococcus capsulatus (Bath), demonstrating its non-specific oxygenase activity. This enzyme catalyzes the oxidation of various substituted methane derivatives, indicating its potential application in biotransformation processes involving complex organic molecules, potentially including compounds similar to the specified methyl ester (Colby, Stirling, & Dalton, 1977).
Synthetic Organic Chemistry
Wakamatsu et al. (2000) discuss the use of RuClH(CO)(PPh(3))(3) in the isomerization reaction of olefin, showcasing the manipulation of double bonds in organic synthesis. This method's ability to facilitate double-bond migration and generate useful units in synthetic chemistry may be relevant for structurally complex esters like the one , emphasizing the role of catalysis in modifying unsaturated compounds (Wakamatsu, Nishida, Adachi, & Mori, 2000).
Heterocyclic Synthesis
Ito and Miyajima (1997) explore retro-ene reactions in heterocyclic synthesis, providing a new route to 4,5-dihydrooxazoles and 5,6-dihydro-4H-1,3-oxazines. This research underscores the potential for constructing heterocyclic structures from esters similar to Methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate, which could be useful in developing new chemical entities with potential biological activities (Ito & Miyajima, 1997).
Pharmacokinetic Studies
Zhai et al. (2015) detail a validated LC--MS/MS method for determining a novel PKnB inhibitor in rat plasma, highlighting the importance of analytical methods in pharmacokinetic studies of novel compounds. This approach could be applied to study the pharmacokinetics of compounds structurally related to the specified methyl ester, facilitating the development of new drugs by understanding their behavior in biological systems (Zhai et al., 2015).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
methyl (E)-4-oxo-4-[3-[(5-oxomorpholin-3-yl)methyl]-2,3-dihydroindol-1-yl]but-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O5/c1-24-18(23)7-6-17(22)20-9-12(14-4-2-3-5-15(14)20)8-13-10-25-11-16(21)19-13/h2-7,12-13H,8-11H2,1H3,(H,19,21)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEWBXBSUYWBAS-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C(=O)N1CC(C2=CC=CC=C21)CC3COCC(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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